4-[(6-bromoquinazolin-4-yl)amino]benzoic Acid
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Overview
Description
4-[(6-bromoquinazolin-4-yl)amino]benzoic Acid is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-bromoquinazolin-4-yl)amino]benzoic Acid typically involves multiple steps. One common method starts with the reaction of 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride. This intermediate is then reacted with p-amino acetophenone to obtain the desired quinazoline derivative . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(6-bromoquinazolin-4-yl)amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.
Substitution: Halogenation and other substitution reactions can introduce different substituents, affecting the compound’s properties.
Common Reagents and Conditions
Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups. These derivatives can exhibit a range of biological activities, making them valuable for further research and development .
Scientific Research Applications
4-[(6-bromoquinazolin-4-yl)amino]benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research focuses on its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6-bromoquinazolin-4-yl)amino]benzoic Acid involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cancer cell proliferation and survival . Additionally, it may modulate other pathways involved in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(4-pyridyl)quinazolin-4(3H)-one: Similar in structure but with different substituents, affecting its biological activity.
4-anilinoquinazoline derivatives: Known for their anticancer properties through tyrosine kinase inhibition.
Thiazole derivatives: Exhibit diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
4-[(6-bromoquinazolin-4-yl)amino]benzoic Acid stands out due to its specific substitution pattern, which can confer unique biological properties. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and optimization in drug development .
Properties
IUPAC Name |
4-[(6-bromoquinazolin-4-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-10-3-6-13-12(7-10)14(18-8-17-13)19-11-4-1-9(2-5-11)15(20)21/h1-8H,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTISWNJFNYFTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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